5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
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Overview
Description
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the condensation of appropriate thiazole and pyridine derivatives with oxadiazole precursors. One common method includes the reaction of 2,4-dimethylthiazole with a pyridine derivative under specific conditions to form the desired compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole, pyridine, and oxadiazole derivatives, such as:
Thiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyridine derivatives: Often used in drug development for their diverse biological activities.
Oxadiazole derivatives:
Uniqueness
5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to its specific combination of thiazole, pyridine, and oxadiazole rings, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-11(19-9(2)15-8)7-12-16-13(17-18-12)10-3-5-14-6-4-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZZCUANOGQKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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